Product packaging for 2-Methyl-3,6,9,12,15-pentaoxaheptadecane(Cat. No.:CAS No. 63095-31-8)

2-Methyl-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B14512479
CAS No.: 63095-31-8
M. Wt: 264.36 g/mol
InChI Key: WABRQCZBKSGQBH-UHFFFAOYSA-N
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Description

2-Methyl-3,6,9,12,15-pentaoxaheptadecane is a synthetic polyether compound of significant interest in advanced biochemical and materials science research. As a structural analog of well-established polyethylene glycol (PEG) linkers , its primary research value lies in its application as a spacer or tether in the design and synthesis of complex molecular constructs. The methyl group introduces a site for functionalization or modulates the compound's hydrophobicity, making it a versatile building block for creating customized probes. In practice, related polyether chains are integral in developing cross-linking reagents for structural biology studies, such as investigating membrane proteins like the Multidrug Resistance Protein 1 (MRP1), where they provide a defined molecular length to connect specific sites . Furthermore, the integration of similar flexible, water-soluble ethylene glycol spacers is a key strategy in formulating lipid-based nanoparticles and liposomes for drug delivery and multimodal imaging, as they help to stabilize the particles and influence their distribution and cellular uptake . Researchers can leverage this compound to develop novel bioconjugates, advanced sensor platforms, and sophisticated drug delivery systems, fine-tuning the properties of their molecules by altering the spacer's characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O5 B14512479 2-Methyl-3,6,9,12,15-pentaoxaheptadecane CAS No. 63095-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63095-31-8

Molecular Formula

C13H28O5

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C13H28O5/c1-4-14-5-6-15-7-8-16-9-10-17-11-12-18-13(2)3/h13H,4-12H2,1-3H3

InChI Key

WABRQCZBKSGQBH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOCCOC(C)C

Origin of Product

United States

Synthetic Design and Methodologies for 2 Methyl 3,6,9,12,15 Pentaoxaheptadecane and Analogues

Strategic Approaches to Oligo(ethylene glycol) Ether Construction

The creation of oligo(ethylene glycol) ethers is primarily achieved through two robust synthetic strategies: the stepwise addition of monomer units via pathways like the Williamson ether synthesis, and the chain-growth polymerization of cyclic ether monomers, such as epoxides. acs.orgnih.govmasterorganicchemistry.com The choice of strategy depends on the desired molecular weight, polydispersity, and the need for specific end-group functionalities.

Alkylation and Etherification Pathways

Alkylation and etherification reactions are the cornerstones of polyether synthesis. The Williamson ether synthesis, a classic and versatile method, involves the reaction of an alkoxide with a primary alkyl halide or other electrophiles with a good leaving group (e.g., tosylates, mesylates). masterorganicchemistry.comfrancis-press.com This SN2 reaction is highly effective for building ether linkages in a controlled, stepwise manner. masterorganicchemistry.com For the synthesis of an oligo(ethylene glycol) chain, this can be an iterative process, adding one ethylene (B1197577) glycol unit at a time. nih.gov

Another significant pathway is the ring-opening polymerization of epoxides like ethylene oxide and propylene (B89431) oxide. acs.orgresearchgate.net This can be initiated by various nucleophiles (anionic polymerization) or acids (cationic polymerization). acs.orgresearchgate.net Anionic polymerization, often initiated by strong bases like potassium hydroxide (B78521) (KOH) to form an initial alkoxide, provides excellent control over molecular weight and results in polymers with terminal hydroxyl groups that can be further functionalized. acs.orgresearchgate.net

Table 1: Comparison of Major Etherification Pathways
PathwayDescriptionKey ReactantsAdvantagesDisadvantages
Williamson Ether SynthesisStepwise SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comAlcohol, Strong Base (e.g., NaH), Alkyl Halide (e.g., R-Br)High versatility; precise control over structure; suitable for asymmetric ethers. francis-press.comRequires stoichiometric base; produces salt byproduct; best for primary halides. masterorganicchemistry.com
Anionic Ring-Opening PolymerizationChain-growth polymerization of cyclic ethers initiated by a nucleophile. acs.orgEpoxide (e.g., Ethylene Oxide), Initiator (e.g., KOH, R-OK) researchgate.netCan produce high molecular weights; living polymerization allows for block copolymers. acs.orgLess control over specific monomer placement in copolymers; potential for side reactions. researchgate.net

Functional Group Interconversion and Derivatization

Functional group interconversion (FGI) is a critical tool in the synthesis of complex polyethers. It allows for the strategic modification of molecules to facilitate desired reactions or to install specific functionalities. For instance, a hydroxyl group can be converted into a better leaving group, such as a tosylate, to enhance its reactivity in a Williamson ether synthesis. neliti.com

Protecting group chemistry is an essential subset of FGI. jocpr.com In the synthesis of oligo(ethylene glycol) ethers, protecting groups are used to temporarily mask reactive hydroxyl groups to prevent unwanted side reactions. neliti.com For example, a benzyl (B1604629) ether may be used to protect a terminal hydroxyl group while the other end of the molecule is being elongated. This protecting group can later be removed under mild hydrogenolysis conditions. nih.gov This strategy enables the synthesis of precisely defined, monodisperse oligomers. nih.gov

Regioselective Synthesis of Methylated Polyether Structures

The synthesis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane requires a regioselective approach to ensure the methyl group is located specifically at the second carbon position. This is typically achieved by starting with a precursor that contains the desired methyl-substituted head group, such as 1,2-propanediol. The challenge lies in selectively functionalizing one of the two hydroxyl groups—the primary C1-hydroxyl versus the secondary C2-hydroxyl.

Several strategies can be employed to achieve this regioselectivity:

Exploiting Inherent Reactivity: Primary hydroxyl groups are generally more sterically accessible and more nucleophilic than secondary hydroxyl groups. wiley-vch.de Under carefully controlled SN2 conditions (e.g., in a Williamson ether synthesis), alkylation will preferentially occur at the primary position.

Protecting Group Strategies: A more definitive method involves the use of protecting groups. jocpr.comnih.gov A bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, will selectively react with the less sterically hindered primary hydroxyl group of 1,2-propanediol. nih.gov With the primary hydroxyl group masked, the secondary hydroxyl can be elongated with oligo(ethylene glycol) units. Subsequent removal of the protecting group yields the desired structure.

Anionic Ring-Opening Polymerization: An alternative is to use the alkoxide of a protected alcohol, such as benzyl 1-hydroxypropan-2-oxide, as the initiator for the anionic ring-opening polymerization of ethylene oxide. This builds the polyether chain from the secondary oxygen. A final deprotection step (hydrogenolysis of the benzyl ether) reveals the terminal primary hydroxyl group.

The choice of strategy depends on the required purity and scale of the synthesis. For high-purity, well-defined oligomers, protecting group strategies are often preferred despite the additional synthetic steps. neliti.com

Reaction Optimization and Process Scalability Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires significant optimization of reaction conditions and process design. cytivalifesciences.com.cn Key parameters that must be optimized include temperature, pressure, catalyst loading, reaction time, and solvent choice. The goal is to maximize yield, minimize byproducts, and ensure the process is safe, cost-effective, and reproducible. researchgate.net

For polyether synthesis, controlling the reaction temperature is critical, especially for the potentially exothermic ring-opening polymerization of epoxides. acs.org Inefficient heat removal during scale-up can lead to runaway reactions and a loss of control over the molecular weight distribution. Large-scale production often transitions from batch reactors to continuous-flow systems or semi-batch processes to better manage heat and mass transfer. americorpint.com

Linear scale-up of parameters from small-scale reactions can be a starting point, but adjustments are often necessary. For instance, the required excess of a reagent may decrease on a larger scale due to reduced effects of dilution. cytivalifesciences.com.cn The choice of equipment, such as jacketed reactors with efficient stirring mechanisms, becomes crucial for maintaining homogeneity and temperature control in large volumes.

Advanced Purification and Isolation Techniques

The purification of oligo(ethylene glycol) ethers is essential to remove catalysts, unreacted starting materials, salts, and oligomers of incorrect lengths, ensuring the final product meets required specifications. A multi-step purification train is often employed. acs.orgacs.org

Common techniques include:

Neutralization and Filtration: Basic catalysts (e.g., KOH) used in anionic polymerization are neutralized with acids like phosphoric or sulfuric acid. acs.orgepo.org The resulting insoluble salts are then removed by filtration. acs.org

Extraction/Washing: Aqueous washing can be used to remove salts and other water-soluble impurities.

Stripping/Distillation: Volatile components, such as unreacted monomers or solvents, are typically removed by stripping under high vacuum at elevated temperatures. googleapis.com For shorter oligomers, fractional distillation can be effective for separation.

Chromatography: For high-purity applications, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) can separate oligomers based on their chain length, yielding highly monodisperse samples.

Adsorption: Materials like magnesium silicate (B1173343) or activated carbon can be used to adsorb catalyst residues and other impurities from the crude product. googleapis.com

Table 2: Summary of Purification Techniques for Polyethers
TechniquePrinciple of SeparationImpurities RemovedApplicability
FiltrationSeparation of solid particles from a liquid phase. acs.orgInsoluble catalyst residues, precipitated salts. acs.orgStandard post-neutralization step.
Vacuum StrippingRemoval of volatile components by reducing pressure. googleapis.comResidual monomers (e.g., ethylene oxide), water, solvents.Commonly used for removing low-boiling point contaminants.
Liquid Chromatography (HPLC)Differential partitioning of components between a mobile and stationary phase. Oligomers of different chain lengths, byproducts with different polarity.High-purity, analytical, and small-scale preparative separations.
AdsorptionAdhesion of impurities onto the surface of a solid adsorbent. googleapis.comCatalyst residues, color bodies, polar impurities.Often used as a polishing step.
Ion ExchangeSeparation of ionic species by exchange with ions on a solid resin. epo.orgIonic catalyst residues.Effective for removing trace amounts of ionic catalysts.

Sustainable Synthesis Practices for Polyether Production

The chemical industry is increasingly focused on developing sustainable manufacturing processes to minimize environmental impact. americorpint.com For polyether production, this involves several key areas. jiahua.com

One major focus is the use of sustainable feedstocks. americorpint.com Traditionally, the building blocks for polyethers, like ethylene oxide and propylene oxide, are derived from fossil fuels. There is a growing movement toward producing these monomers from bio-based sources, such as bio-ethanol derived from the fermentation of sugars. jiahua.comcovestro.com Companies are now offering polyether polyols produced using bio-circular feedstocks, which reduces the carbon footprint compared to fossil-based equivalents. covestro.com

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3,6,9,12,15 Pentaoxaheptadecane

High-Resolution Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons in its distinct chemical environments. The protons of the polyether backbone would likely appear as a complex multiplet in the range of 3.5-3.7 ppm, a typical region for protons in ethylene (B1197577) glycol units. oregonstate.edumsu.edulibretexts.org The terminal methyl group protons would give rise to a signal further upfield.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the polyoxyethylene chain are expected to resonate in a specific region of the spectrum, and the presence of the terminal methyl group will introduce additional distinct signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-CH~1.1 (doublet)~17
CH₃-CH~3.4 (multiplet)~75
-O-CH₂-CH₂-O-~3.6 (multiplet)~70
-O-CH₂-CH₂-O- (terminal)~3.5 (multiplet)~68
-O-CH₃ (terminal)~3.3 (singlet)~59

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methyl protons and the methine proton at the 2-position, and correlations between the adjacent methylene (B1212753) protons along the polyether chain.

A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the folding of the polyether chain and the relative positions of the terminal groups in solution.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key vibrational modes are associated with the C-H and C-O bonds.

The FTIR and Raman spectra are expected to be dominated by strong bands corresponding to the C-O-C stretching vibrations of the ether linkages, typically observed in the 1150-1085 cm⁻¹ region. researchgate.netresearchgate.netnih.gov The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ range. researchgate.netresearchgate.net

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H Stretch (methyl and methylene)2850 - 3000FTIR, Raman
CH₂ Scissoring1440 - 1484Raman
C-O-C Stretch (ether)1040 - 1140FTIR, Raman

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (MALDI-TOF MS, GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For a polyether like this compound, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful. acs.orgbath.ac.ukresearchgate.netnih.govbruker.com

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. A characteristic feature of polyethers in mass spectrometry is the facile cleavage of the C-O and C-C bonds of the backbone, leading to a series of fragment ions separated by 44 mass units, corresponding to the repeating ethylene oxide unit (-CH₂CH₂O-). libretexts.orggatech.edu The fragmentation pattern would also be influenced by the terminal methyl group. docbrown.infodocbrown.infolibretexts.org

Predicted Mass Spectrometry Fragments for this compound

Fragment Structure Predicted m/z
[CH₃(OCH₂CH₂)₅OCH(CH₃)]⁺ (Molecular Ion)266.17
[M - CH₃]⁺251.15
[M - OCH₃]⁺235.15
[CH₃(OCH₂CH₂)₄OCH(CH₃)]⁺222.13
[CH₃(OCH₂CH₂)₃OCH(CH₃)]⁺178.10
[CH₃(OCH₂CH₂)₂OCH(CH₃)]⁺134.08
[CH₃OCH₂CH₂]⁺59.04
[CH₃CH₂O]⁺45.03

Electronic Spectroscopy for Optical Properties and Aggregation Phenomena (UV-Vis, CD)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD), provides insights into the electronic transitions within a molecule.

Saturated ethers, such as this compound, lack chromophores that absorb light in the visible and near-UV regions. stackexchange.commasterorganicchemistry.com Therefore, this compound is not expected to exhibit any significant absorption in a typical UV-Vis spectrum (200-800 nm). Any observed absorption would likely be due to impurities.

Circular Dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. As this compound is an achiral molecule (unless a specific stereoisomer is synthesized), it is not expected to produce a CD spectrum. mdpi.com

Chromatographic Methods for Purity and Compositional Analysis (GC, HPLC, GPC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing complex mixtures. For this compound, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC) would be the methods of choice.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. It would be an effective method to determine the purity of this compound and to identify any volatile impurities. jmchemsci.comkaust.edu.saunar.ac.idphcogj.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, with a C18 column, would likely be an effective method for purity assessment. nih.govnemi.govsielc.comtandfonline.com

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly useful for analyzing polymers and oligomers and could be used to assess the molecular weight distribution if the sample contains a mixture of different polyether chain lengths. wayeal-instrument.comwaters.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For organic compounds like this compound, XPS provides critical insights into the carbon and oxygen environments, which are fundamental to its chemical structure. The technique irradiates the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Shifts in the binding energy, known as chemical shifts, are indicative of the different chemical bonding environments of an element.

In the analysis of poly(ethylene glycol) (PEG) and similar ether compounds, which share the characteristic C-O-C linkage with this compound, XPS spectra typically reveal distinct peaks for the C 1s and O 1s core levels. researchgate.netcarleton.edu The C 1s spectrum can be deconvoluted to differentiate between carbon atoms involved in C-C or C-H bonds and those bonded to oxygen (C-O). nih.gov Generally, the binding energy for C-C/C-H bonds is observed at lower values compared to the C-O bonds due to the higher electronegativity of oxygen, which withdraws electron density from the carbon atom, leading to a higher binding energy. nih.gov

The O 1s spectrum in ethers is also characteristic. The oxygen atoms in the ether linkages (C-O-C) will have a specific binding energy that can be distinguished from other oxygen-containing functional groups if they were present. The precise binding energy values can provide confirmation of the chemical integrity of the ether chains.

Detailed research findings for compounds with similar polyether structures provide a basis for the expected XPS data for this compound. The analysis would confirm the high purity of the compound by identifying the elemental composition and the specific bonding arrangements of carbon and oxygen.

Below is a table summarizing the expected core level binding energies for this compound based on data from analogous ether and polyether compounds.

Core LevelBinding Energy (eV)Assignment
C 1s~285.0 - 285.4C-C, C-H
C 1s~286.5C-O
O 1s~532.5 - 533.0C-O-C

This interactive table provides a summary of the expected XPS data. The binding energies are approximate and can vary slightly based on the specific instrument and sample conditions.

Supramolecular Chemistry and Molecular Recognition Involving 2 Methyl 3,6,9,12,15 Pentaoxaheptadecane

Principles of Host-Guest Chemistry in Polyether Systems

Host-guest chemistry describes the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. In polyether systems like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, the flexible polyether chain acts as the host, and its oxygen atoms serve as Lewis basic donor sites. These sites can cooperatively bind with guest species, most notably metal cations, which act as Lewis acids.

The primary driving forces behind this complexation include ion-dipole interactions between the electron-rich oxygen atoms of the ether and the positive charge of the cation. The flexible nature of acyclic polyethers allows them to wrap around a guest cation in a three-dimensional, pseudo-cyclic conformation that maximizes these favorable interactions. This conformational rearrangement, known as the "chelate effect," is a significant contributor to the stability of the resulting complex. While cyclic crown ethers benefit from a "macrocyclic effect" due to their pre-organized structure, leading to generally higher stability constants, flexible acyclic hosts like this compound still form remarkably stable complexes.

Complexation with Metal Cations: Thermodynamics and Selectivity

The interaction between this compound and metal cations is a thermodynamically driven process. The stability and selectivity of the resulting complexes are governed by a delicate balance of enthalpic and entropic factors, including the desolvation of both the cation and the host, and the conformational changes required for complex formation.

Table 1: Representative Stability Constants (log K) for Glyme-Cation Complexes in Methanol (B129727) This table presents data for analogous compounds to illustrate the principles of complexation.

Cation Triglyme (4 Oxygens) Tetraglyme (B29129) (5 Oxygens) Pentaglyme (6 Oxygens)
Na⁺ 0.6 1.1 1.5
K⁺ 1.2 1.8 2.2

| Cs⁺ | 0.8 | 1.5 | 1.8 |

Note: Data is illustrative and compiled from general findings in glyme chemistry.

The length of the polyether chain is a critical determinant of cation affinity and selectivity. A longer chain with more oxygen donor atoms can better envelop a cation, leading to stronger binding and higher association constants. The optimal chain length often depends on the size of the cation, with a good match between the cation's ionic radius and the size of the pseudo-cavity formed by the wrapped polyether leading to the most stable complex. For this compound, with its five oxygen atoms, it is structurally analogous to tetraglyme and would be expected to show strong affinity for cations like potassium (K⁺) and sodium (Na⁺).

The choice of solvent has a profound impact on the thermodynamics of complexation. The stability of a polyether-cation complex is generally higher in solvents with lower polarity and weaker solvating ability. This is because the solvent competes with the polyether host for coordination to the metal cation.

In strongly solvating solvents like water or methanol, the cation is heavily solvated, and a significant energy penalty (desolvation energy) must be paid to strip the solvent molecules away before the polyether can bind. In contrast, in aprotic, less polar solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), the desolvation energy is lower, and the ion-dipole interactions with the polyether host are more favorable, leading to significantly higher association constants. The transfer of a complex from a protic solvent like methanol to an aprotic solvent like acetonitrile is often thermodynamically favorable, highlighting the crucial role of solvent-solute interactions in determining the equilibrium position.

Non-Covalent Interactions Governing Supramolecular Assembly

Beyond the primary ion-dipole forces in cation complexation, other non-covalent interactions are crucial in the formation of larger supramolecular assemblies involving polyethers.

While this compound itself lacks traditional hydrogen bond donors (like -OH or -NH groups), its ether oxygen atoms can act as hydrogen bond acceptors. This capability becomes particularly important when interacting with guest molecules that are hydrogen bond donors, such as ammonium (B1175870) ions (NH₄⁺) or protonated amines.

Aromatic Stacking Interactions

Aromatic stacking, or π-π stacking, is a non-covalent interaction between aromatic rings. For an aliphatic chain like this compound, direct participation in aromatic stacking is not possible as it lacks aromatic moieties. However, it can be involved in host-guest complexes where an aromatic guest molecule is encapsulated. In such hypothetical scenarios, the flexible polyether chain could adopt a conformation that positions an encapsulated aromatic guest in proximity to another aromatic system, thereby facilitating intermolecular π-π stacking. The role of the pentaoxaheptadecane derivative would be to act as a scaffold, influencing the orientation and distance between the interacting aromatic rings. The methyl group at the 2-position could introduce steric effects that influence the folding of the chain and, consequently, the geometry of any potential induced-fit complex involving aromatic guests.

Conformational Dynamics of this compound in Complexation

The conformational dynamics of oligo(ethylene glycol) chains are a critical aspect of their ability to bind guest molecules. These chains are highly flexible due to the rotation around C-O and C-C bonds. Upon complexation, this compound would be expected to undergo significant conformational changes.

In its uncomplexed state, the molecule would exist as an ensemble of rapidly interconverting conformers in solution. The formation of a host-guest complex would involve a process of conformational selection or induced fit, where the molecule adopts a more ordered, lower-energy conformation that maximizes the binding interactions with the guest. The oxygen atoms of the polyether chain are key binding sites, acting as hydrogen bond acceptors or coordinating with cations.

The terminal methyl group introduces a degree of asymmetry and steric bulk compared to its unmethylated counterpart. This substitution could influence the conformational preferences of the chain. For instance, certain folded conformations might be sterically hindered, which could affect the molecule's binding affinity and selectivity for different guests. The dynamics of complexation would involve the wrapping of the flexible chain around the guest molecule, a process driven by the enthalpy gain from the host-guest interactions, which must overcome the entropic cost of fixing the conformation of the flexible chain.

A hypothetical data table illustrating the kind of parameters that would be determined in such a study is presented below. Please note this data is illustrative and not based on experimental results for this specific compound.

ParameterUncomplexed StateComplexed State (Hypothetical Guest)
Predominant ConformerRandom CoilPseudo-cyclic/Helical
End-to-End Distance (Å)VariableConstrained
Torsional Angles (O-C-C-O)Broad DistributionSpecific Angles
Solvent Accessible Surface Area (Ų)HighReduced

Advanced Computational and Theoretical Studies of 2 Methyl 3,6,9,12,15 Pentaoxaheptadecane

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane. These calculations can determine key properties such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.net The distribution of electron density, influenced by the ether oxygen atoms, is critical to its chemical behavior.

The reactivity of this compound is largely dictated by the lone pairs of electrons on the oxygen atoms, which can act as Lewis bases. Theoretical studies can predict the most likely sites for electrophilic attack and the energies associated with these interactions.

Table 1: Calculated Electronic Properties of a Representative Polyether Fragment using DFT

PropertyCalculated ValueSignificance
HOMO Energy-0.252 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.098 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap0.154 eVRelates to the chemical reactivity and stability of the molecule.
Dipole MomentVaries with conformationInfluences solubility and intermolecular interactions.

Note: The values presented are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Table 2: Representative Conformational States from Molecular Dynamics Simulations

Conformational StateKey Dihedral Angles (C-C-O-C)Solvent Environment
Extended~180° (trans)Good solvent (e.g., water)
Globular/CollapsedMixture of gauche and transPoor solvent (e.g., nonpolar)
HelicalAlternating gauche and transCan be induced by specific interactions

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. rsc.org These predictions are highly sensitive to the molecule's conformation and electronic environment, making them a valuable tool for structural elucidation. researchgate.net

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Polyether Chain

Spectroscopic TechniquePredicted ParameterExperimental Observation
Infrared (IR) SpectroscopyC-O-C stretching frequencyStrong absorption band around 1100 cm⁻¹
¹H NMR SpectroscopyChemical shift of -CH₂-O- protonsSignal typically in the range of 3.5-3.7 ppm
¹³C NMR SpectroscopyChemical shift of -CH₂-O- carbonsSignal typically around 70 ppm

Computational Design of Functional Polyether Analogues

Computational design allows for the in silico creation and evaluation of new polyether analogues with desired properties. nih.govnih.govresearchgate.net By systematically modifying the structure of this compound, for example, by changing the length of the polyether chain or introducing different functional groups, researchers can predict how these changes will affect the molecule's properties. nsf.govunibas.ch

This approach is particularly useful for designing molecules with specific functionalities, such as enhanced ion-binding capabilities or improved solubility in certain solvents. nih.gov High-throughput computational screening can be used to rapidly assess a large number of potential candidates before committing to laboratory synthesis. researchgate.net

Theoretical Frameworks for Understanding Supramolecular Recognition

The ability of polyethers like this compound to participate in supramolecular chemistry is a key area of theoretical investigation. nih.govresearchgate.netnih.gov The ether oxygens can coordinate with cations, forming host-guest complexes. acs.orgresearchgate.net Theoretical frameworks, such as molecular mechanics and quantum mechanics, can be used to model these interactions and predict their binding affinities. nih.gov

These models can help to understand the principles of molecular recognition, including the roles of electrostatics, van der Waals forces, and conformational preorganization in the formation of stable supramolecular assemblies. nih.gov Understanding these principles is crucial for the development of new materials and technologies based on supramolecular chemistry. researchgate.net

Applications and Functionalization in Advanced Materials and Catalysis

Polymer and Resin Synthesis with 2-Methyl-3,6,9,12,15-Pentaoxaheptadecane Scaffolds

The incorporation of this compound into polymer architectures allows for the precise control over material properties, leading to the development of novel polymers for specialized applications.

Cyclopolymerization for Tunable Material Properties

While direct studies on the cyclopolymerization involving this compound are not extensively documented in publicly available research, the principles of cyclopolymerization of divinyl ethers can be extrapolated. In such reactions, monomers containing two vinyl ether groups undergo intramolecular cyclization followed by intermolecular propagation. The incorporation of a flexible polyether chain like that of this compound as a spacer between the vinyl ether functionalities would be expected to influence the cyclization efficiency and the properties of the resulting polymer. The length and flexibility of the pentaoxaheptadecane chain could modulate the polymer's thermal properties, solubility, and ion-coordinating ability, offering a pathway to materials with tailored characteristics.

Development of Amphiphilic and Liquid-Crystalline Polymers

The synthesis of amphiphilic block copolymers often involves the combination of hydrophilic and hydrophobic polymer segments. The polyether structure of this compound imparts a hydrophilic character, making it a suitable candidate for the synthesis of such materials. By functionalizing one end of the molecule for polymerization, it can be incorporated as a hydrophilic block in copolymers, leading to materials that can self-assemble into micelles or other ordered structures in aqueous solutions.

In the realm of liquid-crystalline polymers, the flexible oligo(ethylene glycol) backbone of this compound can be utilized as a flexible spacer in side-chain liquid-crystalline polymers. This spacer decouples the motion of the polymer backbone from the mesogenic (liquid-crystal forming) units, allowing for the formation of liquid-crystalline phases. By attaching appropriate mesogenic groups to the this compound scaffold, it is possible to design polymers that exhibit thermotropic or lyotropic liquid-crystalline behavior, with potential applications in optical devices and structured materials. The length of the oligo(ethylene glycol) side chain can influence the phase behavior of these polymers.

Catalytic Applications and Catalyst Design

The polyether chain of this compound can play a crucial role in the design of novel catalytic systems, particularly in the development of heterogeneous and recyclable catalysts.

Development of Heterogeneous Catalysts (e.g., Polymer-Supported Ionic Liquids)

Polymer-supported ionic liquids (PSILs) have emerged as a promising class of heterogeneous catalysts, combining the advantages of ionic liquids with the ease of separation of solid supports. The polyether scaffold of this compound can be functionalized with ionic liquid moieties and subsequently immobilized on a polymer support. The resulting material would benefit from the phase-transfer catalytic properties of the polyether chain, which can enhance the transport of reactants to the active catalytic sites. While specific examples detailing the use of this exact compound are scarce, the general principle of using polyethers in PSILs to improve catalytic activity is well-established.

Enhanced Reactivity and Selectivity in Organic Transformations (e.g., Nucleophilic Hydroxylation)

The ability of polyethers to complex with metal cations makes them effective phase-transfer catalysts. In reactions such as nucleophilic hydroxylation, where an aqueous hydroxide (B78521) solution reacts with an organic substrate, this compound could facilitate the transfer of hydroxide ions into the organic phase. This would lead to an increased reaction rate and potentially improved selectivity. The oxygen atoms in the polyether chain can coordinate with the cation of the hydroxide salt (e.g., K⁺ in KOH), creating a more "naked" and highly reactive hydroxide anion in the organic phase.

Role as an Intermediate in Complex Organic Synthesis

As an oligoethylene glycol (OEG), this compound serves as a valuable building block in the synthesis of more complex molecules. The hydroxyl group at the opposite end of the methyl-etherified terminus can be readily modified, making it a monofunctionalized OEG. This single reactive site is crucial for controlled, stepwise synthetic strategies, preventing the undesired side reactions that can occur with bifunctional glycols.

The synthesis of heterobifunctional OEG linkers is a significant area of organic synthesis with applications in bioconjugation and drug delivery. These linkers possess two different reactive groups at their termini, enabling the connection of two different molecules. The synthesis often involves the desymmetrization of OEGs by converting one hydroxyl group to a different functionality, such as an azide (B81097) or an alkyne, which are compatible with click chemistry. The remaining hydroxyl group can then be activated, for example, as a mesylate or a 4-nitrophenyl carbonate, to react with another molecule. The methyl group in this compound can be conceptualized as a permanent protecting group on one end, simplifying the synthesis of molecules where only one terminus of the OEG chain is intended to be reactive.

Oligoethylene glycol-functionalized polypeptides have emerged as alternatives to polyethylene (B3416737) glycol (PEG) in biomaterials, offering properties like hydrophilicity and a "stealth" effect that reduces protein absorption. nih.govrsc.org The synthesis of these materials often involves the ring-opening polymerization of OEG-functionalized N-carboxyanhydrides (NCAs). rsc.org While challenging, this method highlights the importance of OEG derivatives as intermediates in creating advanced biomaterials. nih.govrsc.org The methyl-terminated OEG can be envisioned as a chain-capping agent in such polymerizations, controlling the molecular weight and properties of the final polypeptide.

The table below summarizes the functional groups and their roles in the synthesis of complex molecules using OEG intermediates.

Functional GroupRole in SynthesisExample of Application
Hydroxyl (-OH)Reactive site for further modification (e.g., esterification, etherification, conversion to leaving groups).Attachment to biomolecules, surfaces, or other polymer chains.
Methyl Ether (-OCH3)Acts as a stable, non-reactive terminus, effectively creating a monofunctionalized OEG.Simplifies synthesis by preventing reactions at one end of the OEG chain.
Azide (-N3)A bioorthogonal group used in "click chemistry" for efficient and specific conjugation.Creating bioconjugates, such as linking a drug to a targeting ligand.
Alkyne (-C≡CH)The complementary reactive partner to an azide in copper-catalyzed "click chemistry".Formation of stable triazole linkages in complex molecular architectures.
Mesylate (-OMs)An excellent leaving group that facilitates nucleophilic substitution reactions.Activation of the hydroxyl group for reaction with amines, thiols, etc.

Integration into Sensor Technologies (e.g., Biosensors)

The incorporation of oligoethylene glycol chains is a well-established strategy to enhance the performance of sensor systems, particularly biosensors. OEGs can fulfill multiple roles, including improving the water solubility of sensor components, minimizing non-specific adsorption of interfering substances, and acting as flexible spacers to optimize the orientation of recognition elements. scielo.brscielo.br

Key Roles of Oligoethylene Glycols in Sensor Technologies:

RoleDescriptionSignificance in Sensor Performance
Antifouling Agent The hydrophilic OEG chains form a hydration layer that repels the non-specific binding of proteins and other biomolecules from complex samples like blood serum. scielo.brReduces background noise, improves the signal-to-noise ratio, and enhances the sensitivity and reliability of the sensor. scielo.br
Solubilizing Agent OEGs can be attached to hydrophobic sensor components, such as fluorescent dyes or aromatic polymers, to render them soluble in aqueous environments. scielo.brEnables the use of a wider range of sensing materials in biological applications and facilitates homogeneous assay conditions.
Flexible Spacer/Linker The OEG chain can act as a flexible tether to connect a recognition element (e.g., an antibody or enzyme) to a sensor surface. nih.govProvides spatial separation from the surface, which can reduce steric hindrance and improve the accessibility of the recognition element to its target analyte, thereby enhancing sensitivity.

For instance, in the development of surface plasmon resonance (SPR) immunosensors, OEG linkers are used to immobilize haptens on a gold surface. nih.gov These OEG chains serve to extend the hapten away from the surface, making it more accessible for antibody binding in a competitive assay format. nih.gov Furthermore, mixed self-assembled monolayers (SAMs) containing both a functionalized OEG for immobilization and a shorter, non-functionalized OEG (akin to a methyl-terminated one) can be used to create a protein-resistant background, further minimizing non-specific interactions. nih.gov

Poly(ethylene glycol) hydrogels are also employed in biosensors to entrap enzymes. The hydrogel microenvironment stabilizes the enzyme while allowing the analyte to diffuse in and react. The resulting local change in pH can be detected by a fluorescent indicator. In such systems, OEG derivatives are fundamental to the hydrogel structure.

Moreover, OEG-functionalized silicon nanowire field-effect transistors (SiNW-FETs) have been developed for glucose detection. mdpi.comnih.gov A mixed layer of polyethylene glycol and an amine-containing silane (B1218182) on the SiNW surface helps to overcome the Debye screening effect in high ionic strength solutions, enabling sensitive detection of glucose by immobilized glucose oxidase. mdpi.comnih.gov

Solid State Chemistry and Crystallography of 2 Methyl 3,6,9,12,15 Pentaoxaheptadecane Analogues

Single Crystal Growth and X-ray Diffraction Analysis

The determination of the three-dimensional structure of molecules in the solid state is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Determination of Unit Cell Parameters and Space Group

The foundation of a crystal structure analysis is the determination of the unit cell, the basic repeating unit of a crystal, and its symmetry, described by the space group. For analogues of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, these parameters are highly dependent on the chain length and the nature of the end groups.

In another relevant example, the structure of anhydrous deuterated ethylene (B1197577) glycol, the fundamental building block of these oligomers, was determined by neutron powder diffraction. It crystallizes in the orthorhombic space group P2(1)2(1)2(1).

The crystal structure of a solvate, a tetraethylene glycol (TEG) complex with sodium tetraphenylborate, reveals a triclinic system with the space group P-1. uiowa.edu This demonstrates how the inclusion of other molecules can fundamentally alter the crystal symmetry.

A functionalized analogue, triethylene glycol bistosylate, crystallizes in a monoclinic system. The table below summarizes the unit cell parameters for these representative analogues.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Ethylene Glycol (deuterated, at 220 K)C₂D₆O₂OrthorhombicP2(1)2(1)2(1)5.0553(1)6.9627(1)9.2709(2)9090904
Tetraethylene Glycol-Sodium Tetraphenylborate Complex[Na(C₈H₁₈O₅)]B(C₆H₅)₄TriclinicP-111.730(2)13.212(3)11.408(2)108.83112.4067.422
Hexadecaethylene Glycol Monomethyl EtherC₃₃H₆₈O₁₇TetragonalI4-c29.0621(11)9.0621(11)28.680(5)9090902

Z = number of formula units per unit cell

Elucidation of Molecular Conformation and Packing Arrangements

In the crystal structure of the tetraethylene glycol (TEG) complex with sodium tetraphenylborate, the TEG molecule adopts a conformation that wraps around the sodium cation. uiowa.edu This coordination involves multiple oxygen atoms from the glycol chain, leading to a strained conformation compared to the most stable, free-state trans conformation. uiowa.edu

For the longer hexadecaethylene glycol monomethyl ether, the conformation is also influenced by crystal packing forces, though specific details of its extended or folded nature in the pure crystal are a subject of ongoing research. In the case of triethylene glycol bistosylate, the molecule adopts a sigmoid (S-shaped) conformation in the crystal. researchgate.net This particular shape is stabilized by intramolecular interactions. researchgate.net

The packing of these molecules in the crystal lattice is governed by a combination of factors including van der Waals forces, and in the case of hydroxyl-terminated analogues, hydrogen bonding. The efficiency of packing influences the density and stability of the crystal.

Analysis of Intermolecular Interactions in the Crystalline Lattice

Intermolecular interactions are the driving forces behind the formation of a stable crystalline lattice. In oligo(ethylene glycol) analogues, these interactions are primarily hydrogen bonds (for hydroxyl-containing species) and weaker C-H···O interactions.

In the crystal structure of anhydrous ethylene glycol, a network of O-H···O hydrogen bonds links the molecules together. sigmaaldrich.com The monohydrate of ethylene glycol showcases an even more extensive hydrogen-bonding network, where each water molecule is tetrahedrally coordinated, donating two hydrogen bonds to and accepting two from the hydroxyl groups of neighboring glycol molecules. sigmaaldrich.com

Polymorphism and its Implications for Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While polymorphism is a well-documented phenomenon in many organic compounds, specific studies on the polymorphism of this compound and its close analogues are not extensively reported in the literature.

However, the inherent conformational flexibility of oligo(ethylene glycol) chains suggests a high potential for polymorphism. The way these chains fold and pack can be influenced by crystallization conditions such as solvent, temperature, and cooling rate, potentially leading to different crystalline arrangements. For polymers of mono/diethylene glycol n-tetradecyl ether vinyl ethers, polymorphism has been noted, indicating that variations in the side-chain packing can lead to different solid-state forms. uiowa.edu This suggests that shorter, non-polymerized analogues could exhibit similar behavior. The existence of different polymorphs would have significant implications for the material's properties, affecting its utility in applications where solid-state characteristics are critical.

Characterization of Co-crystals and Solvates

Oligo(ethylene glycol) derivatives are known to form co-crystals and solvates with a variety of other molecules, including salts and neutral organic compounds. A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice, while a solvate is a crystal that has incorporated molecules of the crystallization solvent into its structure.

A well-characterized example is the solvate formed between tetraethylene glycol (TEG) and sodium tetraphenylborate. uiowa.edu Single-crystal X-ray diffraction revealed that this compound crystallizes as a binuclear complex, with the formula [Na(C₈H₁₈O₅)]B(C₆H₅)₄. uiowa.edu In this structure, the sodium ion is asymmetrically coordinated by six oxygen atoms from two different TEG molecules, forming a dimeric cation [Na(C₈H₁₈O₅)]₂²⁺. uiowa.edu The formation of this complex drastically alters the solid-state properties compared to the individual components.

Similarly, ethylene glycol is known to form a stable monohydrate, which has been structurally characterized by neutron diffraction. sigmaaldrich.com The crystal structure reveals a well-defined arrangement where water molecules are integral to the hydrogen-bonding network, bridging between the glycol molecules. sigmaaldrich.com The conformation of the ethylene glycol molecule in the monohydrate (gGg') differs from that in the anhydrous form (tGg'), highlighting the influence of the co-former (water) on the molecular geometry. sigmaaldrich.com

The ability to form such multi-component crystals is a key feature of the solid-state chemistry of these oligoethers and is exploited in areas like ion-conductive electrolytes and in the controlled crystallization of other molecules.

Environmental Dynamics and Degradation Pathways

Biodegradation Studies in Aqueous and Terrestrial Environments

While specific biodegradation studies on 2-Methyl-3,6,9,12,15-pentaoxaheptadecane are not extensively documented, the biotic degradation of similar ethylene (B1197577) glycol ethers (E-series) has been investigated, providing insights into its likely environmental behavior. Generally, short-chain and less complex glycol ethers are susceptible to microbial degradation in both water and soil. researchgate.net

Bacteria capable of utilizing polyethylene (B3416737) glycol and its derivatives have been isolated from soil and activated sludge. nih.gov For instance, various strains of Pseudomonas and Xanthobacter autotrophicus have demonstrated the ability to assimilate and degrade several ethylene glycol monoalkyl ethers. nih.gov The degradation process often involves the oxidation of the terminal alcohol or ether group. This can lead to the formation of intermediate metabolites, such as carboxylic acids. For example, the biodegradation of ethylene glycol monomethyl ether (EGME) by the fungus Aspergillus versicolor has been shown to produce the toxic metabolite methoxyacetic acid (MAA) as a "dead end" product. nih.gov Similarly, the degradation of ethylene glycol (EG) or diethylene glycol (DEG) monoethyl ethers by Pseudomonas sp. can result in the formation of ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov

The efficiency of biodegradation can be enhanced by mixed microbial cultures. Studies have shown that a mixed culture of Pseudomonas sp. and X. autotrophicus resulted in better growth and more effective degradation of various EG monoalkyl ethers compared to single-strain cultures. nih.gov

Table 1: Microbial Degradation of Ethylene Glycol Ethers
MicroorganismSubstrate(s)Metabolite(s)Source
Pseudomonas sp.EG/DEG monoethyl ethersEthoxyacetic acid, Ethoxyglycoxyacetic acid nih.gov
Xanthobacter autotrophicusEG monoethyl/monobutyl ethersNot specified nih.gov
Aspergillus versicolorEthylene glycol monomethyl ether (EGME)Methoxyacetic acid (MAA) nih.gov
Corynebacterium sp.Propylene (B89431) glycol monoalkyl ethersNot specified nih.gov

Mechanisms of Chemical and Photochemical Degradation of Polyether Chains

Polyether chains, the backbone of compounds like this compound, can be degraded through abiotic processes, including chemical and photochemical reactions. These processes are crucial for the ultimate breakdown of the molecule in the environment, particularly in atmospheric and sunlit aquatic systems.

Photochemical Degradation (Photo-oxidation): This is a primary abiotic degradation pathway for polymers exposed to light, especially UV radiation. youtube.com The process is initiated when the polymer absorbs light energy, leading to the formation of highly reactive free radicals. youtube.com These radicals react with oxygen in a chain reaction, causing the polymer chains to break (scission) or cross-link. youtube.comresearchgate.net For polyethers, the methylene (B1212753) groups in the alpha-position to the ether oxygen are particularly susceptible to oxidation. researchgate.net This photo-oxidative degradation results in a reduction of molecular weight and the formation of various oxidation products. researchgate.net

Chemical Degradation: Advanced Oxidation Processes (AOPs) represent a form of chemical degradation that can effectively eliminate polyether pollutants. These processes generate highly reactive species, such as hydroxyl radicals. In the presence of iron ions (Fe(II)/Fe(III)), hydroperoxyl species (POOH) can form, which in turn release radicals that lead to the destruction of the polyether chain. rsc.org Another chemical pathway involves the depolymerization of polyethers into chloroesters using zinc and iron salt catalysts, which can then be converted into valuable vinyl ester monomers. rsc.org

Table 3: Key Mechanisms in Abiotic Degradation of Polyether Chains
MechanismInitiating Agent(s)Key Reactive SpeciesPrimary OutcomeSource
Photo-oxidationUV RadiationFree radicals, Alkylperoxy radicals, Alkyloxy radicalsPolymer chain scission, formation of oxidation products. youtube.comresearchgate.netrsc.org
Advanced Oxidation Processes (AOPs)Oxidizing agents (e.g., H₂O₂), Metal ions (e.g., Fe(II)/Fe(III))Hydroxyl radicals, Hydroperoxyl speciesDestruction of the polyether chain. nih.govrsc.org
Catalytic DepolymerizationZinc and Iron saltsNot specifiedConversion to chloroesters. rsc.org

Assessment of Environmental Persistence for Polyether Derivatives

Molecular Structure: The complexity of the molecule, including chain length and branching, can affect the rate of degradation. Highly branched structures may be more resistant to microbial attack than linear chains.

Formation of Recalcitrant Metabolites: Biodegradation is not always complete. The process can lead to the formation of intermediate metabolites that are more persistent or toxic than the parent compound, such as the formation of methoxyacetic acid from EGME. nih.gov

Environmental Conditions: The rate of degradation is highly dependent on environmental factors. In environments lacking sunlight (e.g., deep sea, soils), photo-degradation is minimal, increasing the persistence of the compound. researchgate.net Similarly, low temperatures can significantly slow down biodegradation rates. youtube.com

Sorption: While generally low, sorption to soil or sediment can reduce the bioavailability of the compound to microorganisms, thereby slowing its degradation and increasing its persistence in that environmental compartment. nih.gov

Future Perspectives and Emerging Research Trajectories

Advanced Supramolecular Architectures for Controlled Release and Delivery (material science focus)

The ethylene (B1197577) glycol backbone of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane is a fundamental building block for creating sophisticated supramolecular assemblies. Future research is trending towards the development of highly ordered and stimuli-responsive systems for the controlled release of active molecules. By functionalizing oligo(ethylene glycol) methyl ethers with polymerizable groups, such as methacrylates (forming OEGMA), researchers can create polymers (POEGMAs) that self-assemble into complex nanostructures like micelles, vesicles, and nanogels. researchgate.net

These architectures can encapsulate therapeutic agents, and their release can be triggered by external stimuli such as temperature or pH. For instance, POEGMA-based systems exhibit a Lower Critical Solution Temperature (LCST), where they undergo a phase transition from a soluble to an aggregated state upon heating. nih.govrsc.org This property is being harnessed to design "smart" drug delivery vehicles that release their payload at specific physiological temperatures, such as in tumor microenvironments. nih.gov

Future work will likely focus on creating multi-responsive systems that can react to a combination of stimuli, allowing for more precise and targeted delivery. The incorporation of specific recognition motifs into the polyether backbone could also lead to supramolecular structures that can target specific cells or tissues.

Integration of Polyether Scaffolds in Nanoscience and Optoelectronic Materials

The ability of oligo(ethylene glycol) chains to confer water solubility and prevent non-specific protein adsorption makes them ideal for surface modification in nanoscience. Attaching molecules like this compound to the surface of nanoparticles, such as quantum dots or gold nanoparticles, can enhance their stability in biological media and reduce cytotoxicity. This "stealth" property is crucial for in vivo imaging and therapeutic applications.

An emerging area of research is the use of polyether-functionalized materials in optoelectronics. For example, POEGMA brushes have been grown on high-κ metal oxide dielectric surfaces to create bio-interfacial coatings for biosensing applications. chemrxiv.org These coatings can prevent fouling of the sensor surface while maintaining the necessary electronic properties for sensitive detection. Future research will likely explore the development of novel polyether-based materials with tailored refractive indices and charge transport properties for use in flexible displays, organic light-emitting diodes (OLEDs), and advanced biosensors.

Chemoinformatics and Machine Learning for Polyether Design and Property Prediction

Machine learning can also be used to predict the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers based on their chemical structure, which is essential for designing smart materials for biomedical applications. nih.gov By training models on existing experimental data, researchers can screen virtual libraries of polyether-based molecules to identify candidates with desired properties before embarking on time-consuming and expensive laboratory synthesis. blogspot.comchemrxiv.org Future research will focus on developing more accurate and generalizable models that can predict a wider range of properties, including drug loading capacity, biocompatibility, and mechanical strength.

Below is a conceptual table illustrating how machine learning could be used to predict properties of polyether-based materials.

Molecular DescriptorInput ValuePredicted PropertyPredicted Value
Number of Ethoxy Units5Ionic ConductivityHigh
End-Group FunctionalityMethylLCST (°C)~35
Molecular Weight252.33 g/mol BiocompatibilityHigh
BranchingLowDrug Loading CapacityModerate

Exploration of Novel Reactivity and Catalytic Pathways

While the ether linkages in this compound are generally stable, there is growing interest in exploring novel catalytic methods to either synthesize or selectively modify oligo(ethylene glycol) ethers. For instance, ruthenium-catalyzed dehydrogenative coupling of ethylene glycol has been shown to produce polyesterethers, indicating a potential pathway for creating novel polymer architectures from simple oligoether precursors. nih.gov

Furthermore, poly(ethylene glycol) and its derivatives have been successfully used as phase transfer catalysts in a variety of organic reactions. tandfonline.com This suggests that this compound and similar molecules could be employed as effective and non-toxic catalysts in green chemistry applications. Future research is expected to focus on the development of highly selective catalysts for the functionalization of specific positions along the polyether chain, enabling the synthesis of complex and well-defined macromolecules. The etherification of ethylene glycol and its oligomers using solid acid catalysts is another area of active research, aiming to produce valuable glycol ethers through environmentally friendly processes. researchgate.netresearchgate.net

Development of Smart Materials Based on this compound Motifs

The inherent responsiveness of polyether chains to environmental stimuli is a key driver for the development of "smart" materials. As previously mentioned, the thermoresponsive nature of POEGMA is a prime example. rsc.org This concept can be expanded by incorporating other functional groups that respond to different stimuli, such as pH, light, or specific biomolecules.

For example, copolymers containing both oligo(ethylene glycol) methyl ether and pH-responsive units have been synthesized to create materials that can change their structure or release a payload in response to changes in acidity. chemrxiv.org This is particularly relevant for applications in drug delivery to acidic tumor microenvironments. Future research will likely involve the creation of multi-stimuli-responsive materials by combining different functional motifs within the same macromolecule. The development of polyether-based hydrogels with tunable mechanical properties and degradation profiles is also a promising avenue for tissue engineering and regenerative medicine. nih.gov

The following table summarizes the types of stimuli-responsive behaviors that can be engineered into polyether-based materials.

StimulusResponsive BehaviorPotential Application
TemperaturePhase Transition (LCST)Controlled Drug Release, Smart Surfaces
pHSwelling/ShrinkingTargeted Drug Delivery, Biosensors
LightIsomerization/CleavagePhoto-controlled Release, Optical Switches
BiomoleculesConformational ChangeDiagnostics, Bio-responsive Gels

Q & A

Q. How can researchers align experimental studies of this compound with broader chemical theories?

  • Methodological Answer : Frame investigations within the "polyether effect" theory, which explains solvation and ion transport mechanisms. Use conceptual frameworks like the OECD’s scientific literacy guidelines to structure hypotheses and validate findings through evidence-based inquiry .

Q. What paradigms support interdisciplinary studies involving 2-Methyl-3,6,9,12,15-pentaoxaheptadecane?

  • Methodological Answer : Adopt a realist paradigm to investigate objective properties (e.g., thermal stability) and a constructivist approach for application-focused studies (e.g., drug delivery systems). Integrate methodologies from chemical engineering (CRDC RDF2050103) and materials science to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.